![molecular formula C6H8N4S B2465888 [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile CAS No. 19688-92-7](/img/structure/B2465888.png)
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile is a chemical compound with the molecular weight of 168.22 . It’s a powder form substance and its IUPAC name is 5-amino-1,3-dimethyl-1H-pyrazol-4-yl thiocyanate .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8N4S/c1-4-5(11-3-7)6(8)10(2)9-4/h8H2,1-2H3 . This provides a detailed description of the compound’s molecular structure. Further analysis would require more specific data or computational chemistry tools. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 168.22 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole-bearing compounds. These studies help to understand the interaction between the compound and its target protein, which can provide insights into the mechanism of action of the compound .
Synthesis of New Derivatives
The structure of [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile allows for the synthesis of new derivatives. These derivatives can be evaluated for various biological activities, potentially leading to the discovery of new drugs .
Antiviral Activities
Indole derivatives, which are structurally similar to pyrazole derivatives, have been found to possess antiviral activities . It’s possible that [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile and its derivatives could also exhibit antiviral properties.
Anti-inflammatory and Antioxidant Activities
Indole derivatives have been found to possess anti-inflammatory and antioxidant activities . Given the structural similarity between indole and pyrazole derivatives, [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile could potentially exhibit these activities as well.
Anticancer Activities
Indole derivatives have shown anticancer activities . Therefore, it’s possible that [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile could be explored for its potential anticancer properties.
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with targets involved in these diseases.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it’s plausible that this compound may affect pathways related to these diseases.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
(5-amino-1,3-dimethylpyrazol-4-yl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-5(11-3-7)6(8)10(2)9-4/h8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPHWOCJFGURMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)
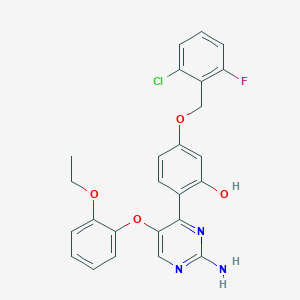
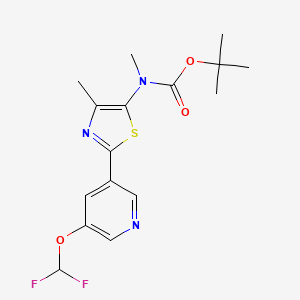
![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)

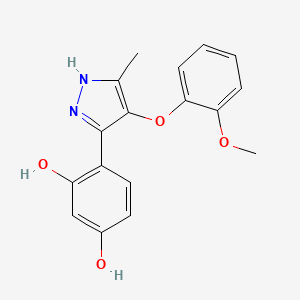
![(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enamide](/img/structure/B2465817.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)
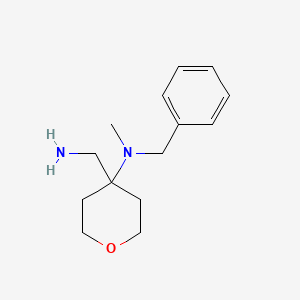
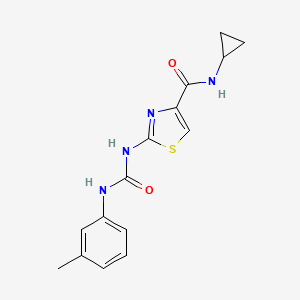
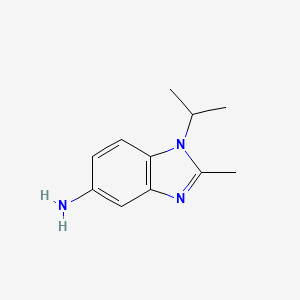
![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)
![2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide](/img/structure/B2465828.png)